Cas no 107713-67-7 (Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-)

Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- structure
107713-67-7 structure
Product Name:Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-
N.o CAS:107713-67-7
MF:C11H11F3O
MW:216.199653863907
CID:127661
PubChem ID:2760490
Update Time:2025-06-09

Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)-
    • 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone
    • 4'-n-Propyl-2,2,2-trifluoroacetophenone
    • Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI)
    • A895401
    • AB08913
    • 4'-N-propyl-2,2,2-trifluoroacetophenone, AldrichCPR
    • SCHEMBL9560910
    • 2,2,2-TRIFLUORO-1-(4-PROPYLPHENYL)ETHAN-1-ONE
    • J-002003
    • OIHKCVMNWSBPKN-UHFFFAOYSA-N
    • MFCD01319981
    • FS-4664
    • DTXSID40375183
    • 107713-67-7
    • AT39100
    • AKOS012259750
    • DB-276346
    • ETHANONE, 2,2,2-TRIFLUORO-1-(4-PROPYLPHENYL)-
    • MDL: MFCD01319981
    • Inchi: 1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3
    • Chave InChI: OIHKCVMNWSBPKN-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)CCC)=O)(F)F

Propriedades Computadas

  • Massa Exacta: 216.07623
  • Massa monoisotópica: 216.07619946g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 214
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.1
  • Superfície polar topológica: 17.1Ų

Propriedades Experimentais

  • PSA: 17.07

Ethanone,2,2,2-trifluoro-1-(4-propylphenyl)- Preçomais >>

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Alichem
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI)
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SHENG KE LU SI SHENG WU JI SHU
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4'-n-Propyl-2,2,2-trifluoroacetophenone,
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